molecular formula C10H14BrNO B1437158 2-(4-Bromo-2-methylphenoxy)-N-methylethanamine CAS No. 915920-76-2

2-(4-Bromo-2-methylphenoxy)-N-methylethanamine

Cat. No.: B1437158
CAS No.: 915920-76-2
M. Wt: 244.13 g/mol
InChI Key: HUUMBQFGQWPTQP-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenoxy)-N-methylethanamine typically involves the reaction of 4-bromo-2-methylphenol with an appropriate ethanamine derivative. One common method involves the use of a nucleophilic substitution reaction where 4-bromo-2-methylphenol is reacted with N-methylethanolamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenoxy)-N-methylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or demethylated products.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-(4-Bromo-2-methylphenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenoxy ring can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine chain may facilitate interactions with amino acid residues in the active site of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methylpropiophenone: Another brominated compound with a similar structure but different functional groups.

    4-Bromo-2-methylphenol: A precursor in the synthesis of 2-(4-Bromo-2-methylphenoxy)-N-methylethanamine.

    2-(4-Bromo-2-methylphenoxy)-N-(2-tert-butylphenyl)acetamide: A structurally related compound with different substituents on the phenoxy ring.

Uniqueness

This compound is unique due to its specific combination of bromine and methyl groups on the phenoxy ring, coupled with an ethanamine chain. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUMBQFGQWPTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651080
Record name 2-(4-Bromo-2-methylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-76-2
Record name 2-(4-Bromo-2-methylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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